![molecular formula C19H31N5O3 B2683965 7-(2-Ethoxyethyl)-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione CAS No. 851941-26-9](/img/structure/B2683965.png)
7-(2-Ethoxyethyl)-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Ethoxyethyl)-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione, also known as EEDQ, is a chemical compound that is commonly used in scientific research. EEDQ is a highly reactive crosslinking agent that is used to modify proteins and other biomolecules.
Mechanism of Action
7-(2-Ethoxyethyl)-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione works by reacting with amino groups on proteins and other biomolecules. The reaction forms a covalent bond between the amino group and the carbonyl group of this compound. This covalent bond creates a stable crosslink between the two molecules. The crosslinking can occur between two molecules of the same protein or between different proteins.
Biochemical and Physiological Effects:
This compound can have a variety of biochemical and physiological effects depending on the specific proteins and biomolecules that it crosslinks. This compound can be used to study protein-protein interactions, protein-ligand interactions, and protein-DNA interactions. This compound can also be used to study the structure and function of membrane proteins.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-(2-Ethoxyethyl)-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione in lab experiments is its high reactivity. This compound can crosslink proteins and other biomolecules quickly and efficiently. This compound is also relatively easy to use and does not require any specialized equipment. One limitation of using this compound is that it can be difficult to control the extent of crosslinking. Over-crosslinking can lead to the formation of large aggregates that can be difficult to study.
Future Directions
There are many future directions for the use of 7-(2-Ethoxyethyl)-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione in scientific research. One area of interest is the use of this compound to study the structure and function of membrane proteins. Membrane proteins are difficult to study using traditional methods, and this compound may provide a useful tool for studying these proteins. Another area of interest is the use of this compound to study protein-protein interactions in vivo. This would involve the development of new techniques for delivering this compound to specific tissues or cells in living organisms. Finally, there is interest in developing new crosslinking agents that are more selective and can be used to study specific types of proteins or biomolecules.
Synthesis Methods
7-(2-Ethoxyethyl)-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione can be synthesized using a method that was first described by K. S. Kim and colleagues in 1983. The synthesis involves the reaction of 1,3-dimethyluric acid with 2-ethylpiperidine and ethoxyethyl chloride in the presence of a base. The resulting product is then treated with acetic anhydride and pyridine to form this compound.
Scientific Research Applications
7-(2-Ethoxyethyl)-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione is commonly used in scientific research as a crosslinking agent. Crosslinking is a technique that is used to study the interactions between proteins and other biomolecules. This compound is particularly useful for crosslinking proteins that are difficult to study using other methods. This compound has been used to study the structure and function of a variety of proteins, including enzymes, receptors, and transporters.
properties
IUPAC Name |
7-(2-ethoxyethyl)-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5O3/c1-5-14-9-7-8-10-23(14)13-15-20-17-16(24(15)11-12-27-6-2)18(25)22(4)19(26)21(17)3/h14H,5-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZKRZLPNUQSFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=NC3=C(N2CCOCC)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

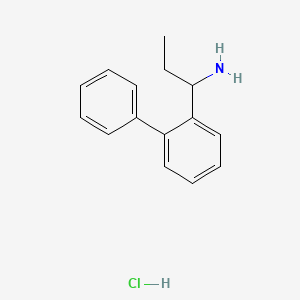
![[3,5-Bis(aminomethyl)cyclohexyl]methanamine;trihydrochloride](/img/structure/B2683884.png)
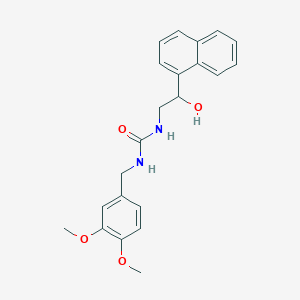
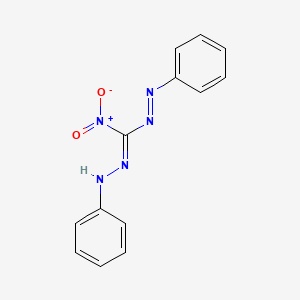
![5-[(3,4-Dichlorophenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2683887.png)
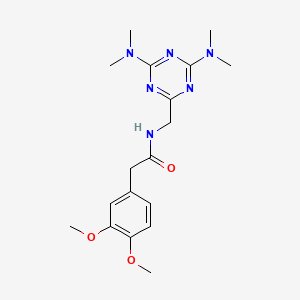
![4-bromo-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2683890.png)
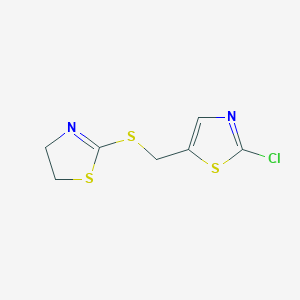
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)butanamide](/img/structure/B2683892.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2683895.png)
![2-[(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B2683898.png)
![(1R,5R)-3-Benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2683900.png)

